molecular formula C12H15NO B13083272 N-Benzyl-N-(prop-1-en-1-yl)acetamide

N-Benzyl-N-(prop-1-en-1-yl)acetamide

Cat. No.: B13083272
M. Wt: 189.25 g/mol
InChI Key: CVUTWKVGETWPRT-YCRREMRBSA-N
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Description

Contextualizing N-Benzyl-N-(prop-1-en-1-yl)acetamide as a Representative Tertiary Enamide

This compound is classified as a tertiary enamide. The enamide functional group is characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide group. The "tertiary" designation indicates that the nitrogen atom is bonded to three carbon substituents, and therefore lacks a hydrogen atom (N-H bond). In this specific molecule, the nitrogen is bonded to a benzyl (B1604629) group, a prop-1-en-1-yl group, and the carbonyl carbon of the acetamide (B32628) group.

The presence of the electron-withdrawing acetyl group on the nitrogen atom significantly influences the chemical properties of the molecule. It modulates the nucleophilicity of the carbon-carbon double bond, striking a balance between stability and reactivity that distinguishes enamides from their more reactive enamine counterparts. researchgate.netrsc.org This stability makes them easier to handle while retaining sufficient reactivity for a variety of chemical transformations. acs.org this compound serves as a clear example of this structural class, possessing the core tertiary enamide scaffold that is a subject of ongoing research.

Table 1: Physicochemical Properties of this compound

Data sourced from PubChem CID 9942349 and 53742793. nih.govnih.gov

Fundamental Significance of Enamide Functionality in Modern Organic Synthesis

Enamides are highly valuable and versatile building blocks, or synthons, in the field of organic synthesis. ingentaconnect.comresearchgate.net Their importance stems from a unique combination of stability and tunable reactivity, which allows for the construction of complex nitrogen-containing molecules. rsc.orgacs.org Unlike enamines, which are often prone to hydrolysis, the acyl group in enamides provides greater stability. acs.org

This functional group can participate in a wide array of chemical reactions. Historically considered to have low reactivity, tertiary enamides are now recognized as competent nucleophiles that can react with various electrophiles. researchgate.netnih.gov The ability to regulate the cross-conjugation system of tertiary enamides can enhance the delocalization of the nitrogen's lone pair of electrons into the carbon-carbon double bond, thereby "reinvigorating" their reactivity for synthetic applications. rsc.org This has made them key substrates in addition reactions, coupling reactions, and both electro- and photochemical transformations. nih.gov Their utility is demonstrated in the synthesis of pharmaceuticals, natural products, and other biologically relevant heterocyclic compounds. researchgate.netrsc.org

Overview of Principal Academic Research Trajectories for this compound and Related Structural Motifs

While research may not always focus on this compound individually, the principal academic research trajectories for tertiary enamides as a class are directly applicable to this compound and its structural analogs. A significant area of investigation involves their use in complex cascade reactions. researchgate.net These reactions allow for the rapid construction of intricate molecular architectures from simple starting materials.

Table 2: Key Research Areas for Tertiary Enamides

Modern research has successfully challenged the old notion that tertiary enamides are merely stable and marginally useful. rsc.org For example, gold(I) catalysis has been employed to trigger intramolecular cascade reactions of tertiary enamides, providing efficient pathways to diverse N-heterocyclic products. researchgate.net Another key trajectory is their use in enantioselective synthesis. Under chiral catalysis, tertiary enamides can undergo additions to electrophiles to create complex products with high enantiomeric excess, demonstrating their value in constructing stereochemically rich molecules. researchgate.net Further exploration continues into novel transformations and a deeper understanding of the reaction mechanisms involving tertiary enamides, aiming to expand their utility as versatile substrates for reaching greater chemical diversity. nih.govthieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-N-[(E)-prop-1-enyl]acetamide

InChI

InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3/b9-3+

InChI Key

CVUTWKVGETWPRT-YCRREMRBSA-N

Isomeric SMILES

C/C=C/N(CC1=CC=CC=C1)C(=O)C

Canonical SMILES

CC=CN(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for N Benzyl N Prop 1 En 1 Yl Acetamide and Analogues

Diverse Synthetic Routes to N-Benzyl-N-(prop-1-en-1-yl)acetamide

The construction of this compound can be achieved through several synthetic pathways, each with its own mechanistic nuances and preparative advantages. These routes include acylation-based methods, the use of imine precursors, and the strategic employment of aziridine (B145994) intermediates.

Mechanistic Investigations of Acylation-Based Syntheses

The acylation of secondary amines with agents like acetic anhydride (B1165640) is a fundamental method for the formation of amides. In the context of synthesizing this compound, this involves the acylation of a pre-formed N-benzyl-N-(prop-1-en-1-yl)amine. The mechanism of this reaction is a well-established nucleophilic acyl substitution.

The nitrogen atom of the secondary amine, possessing a lone pair of electrons, acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of an acetate (B1210297) ion as a leaving group and the formation of the protonated amide. The acetate ion then acts as a base, deprotonating the nitrogen to yield the final this compound and acetic acid as a byproduct.

The reaction is typically carried out in the absence of a catalyst, though the rate can be influenced by the solvent and reaction temperature. Studies on the acylation of similar secondary amines have demonstrated that the reaction proceeds efficiently, often with high yields. For instance, the acylation of N-benzyl-1-(furan-2-yl)methanamine with acetic anhydride has been shown to produce the corresponding amide in yields of up to 97% under mild conditions, such as stirring at room temperature for a short duration. scielo.br This high efficiency is attributed to the favorable nucleophilicity of the secondary amine and the good leaving group ability of the acetate ion.

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: The lone pair of the nitrogen on the enamine attacks a carbonyl carbon of acetic anhydride.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate anion.

Deprotonation: The acetate anion removes the proton from the nitrogen atom, yielding the final amide product and acetic acid.

This straightforward and high-yielding methodology makes acylation a common and practical approach for the synthesis of this compound, provided the starting enamine is readily accessible.

Preparative Approaches Utilizing Imines and Acetic Anhydride

A prevalent and efficient method for the synthesis of this compound involves the reaction of an imine with acetic anhydride. Specifically, the (E)-isomer of this compound can be synthesized from N-propylidene-benzenemethanamine, which is an imine formed from the condensation of propionaldehyde (B47417) and benzylamine (B48309). chemicalbook.com

The reaction mechanism is believed to proceed through the formation of an N-acylated iminium intermediate. The imine, in equilibrium with its enamine tautomer, is acylated by acetic anhydride at the nitrogen atom. This is followed by a rearrangement and elimination process to yield the stable enamide. The stereochemical outcome of this reaction often favors the thermodynamically more stable (E)-isomer.

The synthesis of the precursor imine, N-propylidene-benzenemethanamine, is typically achieved by the condensation of benzylamine and propionaldehyde. This reaction is often carried out in a suitable solvent with the removal of water to drive the equilibrium towards the imine product. Subsequent treatment of the crude or purified imine with acetic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acetic acid byproduct, affords the desired enamide.

PrecursorsReagentsProductYieldReference
N-propylidene-benzenemethanamineAcetic Anhydride(E)-N-Benzyl-N-(prop-1-en-1-yl)acetamideNot specified chemicalbook.com
Benzylamine, Propionaldehyde1. Condensation 2. Acetic Anhydride(E)-N-Benzyl-N-(prop-1-en-1-yl)acetamideNot specified chemicalbook.com

This approach is synthetically advantageous as it often proceeds with high stereoselectivity for the E-isomer and utilizes readily available starting materials.

Exploration of N-Substituted Aziridine Intermediates in Stereospecific Synthesis

N-substituted aziridines serve as valuable three-membered ring intermediates in organic synthesis, capable of undergoing stereospecific ring-opening reactions to generate a variety of functionalized acyclic molecules, including enamides. The synthesis of this compound can be envisioned through the ring-opening of a suitably substituted N-benzyl aziridine.

The synthesis of the aziridine precursor can be achieved through several methods, including the rhodium-catalyzed aziridination of olefins. nih.gov For instance, the reaction of propene with an appropriate N-benzyl nitrene equivalent would yield N-benzyl-2-methylaziridine. The stereochemistry of the aziridination reaction can often be controlled, leading to the formation of specific stereoisomers of the aziridine.

Once formed, the N-benzyl aziridine can undergo a base-induced ring-opening reaction. A strong, non-nucleophilic base can deprotonate a proton on the carbon adjacent to the aziridine ring, initiating an elimination reaction that results in the cleavage of a C-N bond of the aziridine ring and the formation of the enamide. The stereochemistry of the resulting enamide is dependent on the stereochemistry of the starting aziridine and the reaction conditions. This method offers a potential route to stereospecifically synthesize either the (E)- or (Z)-isomer of this compound.

For example, a stereospecific synthesis could proceed as follows:

Stereospecific Aziridination: Reaction of propene with a chiral N-benzylaminating agent in the presence of a suitable catalyst to form an enantiomerically enriched N-benzyl-2-methylaziridine.

Stereoselective Ring-Opening: Treatment of the aziridine with a base to induce a stereoselective elimination, yielding the desired enamide isomer.

While direct examples for the synthesis of this compound via this route are not extensively documented in the provided search results, the well-established chemistry of aziridine ring-opening reactions suggests its viability as a stereocontrolled synthetic strategy.

Regio- and Stereoselective Synthesis of Enamide Isomers

The control of double bond geometry (E/Z isomerism) and the creation of new stereocenters with high diastereoselectivity are critical aspects in the synthesis of complex molecules. For this compound and its analogues, several methodologies have been developed to address these challenges.

Control of E/Z Isomerism in this compound

The synthesis of enamides often results in a mixture of E and Z isomers, with the E isomer typically being the thermodynamically more stable and, therefore, the major product. nih.gov However, specific synthetic applications may require the less stable Z isomer. Consequently, methods for controlling the E/Z isomerism are of significant interest.

Several strategies can be employed to selectively synthesize either the (E)- or (Z)-isomer of this compound:

Photocatalyzed Isomerization: A contra-thermodynamic E to Z isomerization of enamides can be achieved through photocatalysis. This process often involves an energy transfer mechanism mediated by an excited state of a photocatalyst, such as iridium complexes. This method allows for the highly selective synthesis of (Z)-enamides under mild conditions. rsc.orgresearchgate.net

Stereodivergent Synthesis: It is possible to access either the (E)- or (Z)-isomers of trisubstituted enamides by carefully selecting the reaction conditions. For example, the use of a Lewis acid can favor the formation of the (E)-isomer, while a Brønsted acid can promote the synthesis of the (Z)-isomer. acs.org

Palladium-Catalyzed Hydroamidation: The hydroamidation of terminal alkynes catalyzed by palladium can lead to the stereoselective synthesis of Z-enamides. The selectivity is believed to arise from intramolecular hydrogen bonding in a key vinyl-palladium intermediate, which stabilizes the transition state leading to the Z-isomer. organic-chemistry.orgresearchgate.net

The following table summarizes different methodologies and their stereochemical outcomes for the synthesis of enamides, which are applicable to the synthesis of this compound isomers.

MethodologyCatalyst/ConditionsMajor IsomerReference
PhotocatalysisIr(ppy)3, lightZ rsc.orgresearchgate.net
Acid CatalysisLewis Acid (e.g., Sc(OTf)3)E acs.org
Acid CatalysisBrønsted Acid (e.g., PTSA)Z acs.org
HydroamidationPd(OAc)2Z organic-chemistry.orgresearchgate.net

These methods provide a toolbox for chemists to selectively prepare the desired geometric isomer of this compound for specific synthetic applications.

Diastereoselective Approaches in Enamide Construction

When the synthesis of enamide analogues involves the formation of new stereocenters, controlling the diastereoselectivity of the reaction is crucial. Diastereoselective approaches often rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of enamide analogues, a chiral auxiliary can be attached to the nitrogen atom or to another part of the molecule to influence the facial selectivity of a reaction. For example, chiral oxazolidinones have been successfully used as chiral auxiliaries in various asymmetric transformations. wikipedia.org

Rhodium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of enamides using a chiral rhodium catalyst is a powerful method for the synthesis of chiral amines. For β-branched enamides, rhodium complexes with chiral bisphosphine ligands, such as (R)-SDP, have been shown to hydrogenate (Z)-enamides with excellent enantioselectivities (88–96% ee) and in quantitative yields. rsc.org This approach can be applied to the synthesis of chiral analogues of this compound.

The diastereoselectivity of these reactions can be very high, often exceeding 90:10 dr. The following table provides examples of diastereoselective reactions relevant to enamide synthesis.

Reaction TypeChiral InductorSubstrate TypeDiastereomeric Ratio (dr)Reference
Asymmetric HydrogenationRhodium/(R)-SDP(Z)-β-branched enamidesup to 96% ee rsc.org
Conjugate AdditionChiral Lithium AmidesCarboxylic acids to α,β-unsaturated estersHigh dr acs.org

These diastereoselective methods are essential for the synthesis of stereochemically complex molecules that incorporate the enamide moiety.

Principles of Green Chemistry Applied to Enamide Synthesis

The synthesis of enamides, including this compound and its analogues, is increasingly being guided by the principles of green chemistry. nih.gov These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as waste prevention, atom economy, the use of safer chemicals and solvents, energy efficiency, and catalysis. researchgate.netmun.ca The application of these principles is not only an environmental imperative but also drives innovation toward more efficient and cost-effective synthetic methodologies.

Traditional methods for amide bond formation, a key step in many enamide syntheses, often rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or uronium salts (e.g., HATU). ucl.ac.uk These approaches suffer from poor atom economy, generating significant amounts of chemical waste relative to the desired product. ucl.ac.uknih.gov Green chemistry seeks to overcome these limitations by redesigning synthetic routes to be inherently more sustainable.

Atom Economy

A central tenet of green chemistry is the principle of atom economy, which emphasizes designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are intrinsically less wasteful. nih.gov In enamide synthesis, this has spurred the development of catalytic methods that avoid the use of stoichiometric coupling reagents. longdom.org For instance, the direct condensation of carboxylic acids and amines or the hydroamidation of alkynes represent more atom-economical routes to the amide precursors of enamides. researchgate.net Boron Lewis acid-catalyzed intermolecular carboacyloxylation of ynamides is another strategy that provides an atom-economic and stereoselective protocol for constructing enol carbonates of amides. rsc.org

Catalysis over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts to convert large quantities of reactants, thereby reducing waste. nih.gov The field of enamide and amide synthesis has seen significant advances in the development of novel catalytic systems.

Biocatalysis: Enzymes offer a highly sustainable route for amide bond formation. A notable example is the use of Candida antarctica lipase (B570770) B (CALB) as a biocatalyst. nih.gov This enzymatic method facilitates the direct coupling of carboxylic acids and amines with high conversions and yields, often without the need for extensive purification. nih.gov

Photocatalysis: Light-activated catalysts are also emerging as a green alternative. Scientists have developed a Covalent Organic Framework (COF) based photocatalyst for synthesizing amides directly from alcohols under red light irradiation. dst.gov.in This method features mild reaction conditions, high efficiency, and excellent recyclability of the catalyst. dst.gov.in

Metal-Based Catalysis: While some metal catalysts can be toxic or expensive, a focus on abundant, low-cost, and non-toxic metals is a key green strategy. ucl.ac.uk Catalysts based on iron, boron, titanium, and zirconium are gaining prominence. ucl.ac.ukrsc.org Boronic acids, for example, have been reported as effective catalysts for direct amidation reactions. sciepub.com An iron-substituted polyoxometalate catalyst has also been used for an efficient and economical amidation strategy that proceeds without additional bases or organic ligands. rsc.org

Catalyst TypeExample Catalyst/SystemReactionKey Green Advantages
BiocatalystCandida antarctica lipase B (CALB)Direct amidation of carboxylic acids and aminesSustainable, efficient, avoids intensive purification, operates in green solvents. nih.gov
PhotocatalystCovalent Organic Framework (COF)Amide synthesis from alcoholsMild reaction conditions, high efficiency, catalyst recyclability, red-light activation. dst.gov.in
Lewis Acid CatalystBoron Lewis acids / Boronic acidsDirect amidation / Carboacyloxylation of ynamidesLow toxicity, relatively abundant, high atom economy, avoids stoichiometric activators. ucl.ac.ukrsc.org
Transition Metal CatalystIron-substituted polyoxometalateDirect amidationEconomical, efficient, avoids bases and organic ligands. rsc.org

Safer Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Many traditional organic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) are hazardous to human health and the environment. rsc.org Green chemistry promotes the use of safer alternatives or, ideally, solvent-free conditions. rsc.orgreagent.co.uk

Research has focused on identifying and utilizing greener solvents for amide and enamide synthesis. bohrium.com Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF), and even water have been explored as more sustainable reaction media. nih.govnih.govbohrium.com The enzymatic synthesis of amides using CALB, for example, has been successfully demonstrated in CPME, a safer and greener solvent alternative. nih.gov

Solvent-free synthesis represents an ideal scenario, completely eliminating solvent-related waste and hazards. researchgate.net Methods involving the direct heating of triturated reactant mixtures, sometimes with a catalyst like boric acid, have been developed for amide synthesis. researchgate.net Similarly, gold(I)/silver(I)-catalyzed synthesis of β-enaminones has been achieved under solvent-free conditions at room temperature, offering an economically simple and environmentally safe method. researchgate.net

Conventional SolventAssociated HazardsGreen Alternative(s)Advantages of Green Alternative
N,N-Dimethylformamide (DMF)Reproductive toxicity, hazardousCyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF)Lower toxicity, derived from renewable resources (2-MeTHF), safer. nih.govbohrium.com
Dichloromethane (DCM)Suspected carcinogen, volatile organic compound (VOC)Water, γ-Valerolactone (GVL)Non-toxic, non-flammable (water); biomass-derived (GVL). nih.govbohrium.com
TolueneFlammable, toxicp-Cymene, LimoneneBiomass-derived, lower toxicity. bohrium.com
Various Organic SolventsWaste generation, toxicity, flammabilitySolvent-Free ConditionsEliminates solvent waste, reduces purification steps, can increase reaction rates. researchgate.netresearchgate.net

By integrating these principles—maximizing atom economy, employing efficient catalysts, and choosing safer solvents and conditions—the synthesis of this compound and related enamides can be performed in a more sustainable and environmentally responsible manner.

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic data for the specific chemical compound This compound is not available in the public domain. As a result, it is not possible to provide a thorough and accurate analysis of its spectroscopic and conformational properties as requested.

The required information for the following sections and subsections could not be located:

Spectroscopic Elucidation and Conformational Analysis of N Benzyl N Prop 1 En 1 Yl Acetamide

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint that aids in identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the dual purpose of separating components of a mixture and identifying the individual species. In the context of N-Benzyl-N-(prop-1-en-1-yl)acetamide, GC-MS analysis would confirm the compound's purity by revealing a single chromatographic peak under specific conditions. The retention time of this peak is a characteristic property that can be used for identification when compared against a known standard.

Upon elution from the GC column, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron impact (EI). This energetic process not only generates a molecular ion peak (M⁺•) but also induces fragmentation of the molecule. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments, providing valuable structural information.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable based on the stability of the resulting carbocations and neutral losses. Key fragmentation pathways for amides often involve cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom.

A plausible fragmentation pattern for this compound would likely involve:

α-cleavage at the C-N bond, leading to the formation of the stable benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds.

Cleavage of the N-acetyl bond, resulting in a fragment corresponding to the N-benzyl-N-(prop-1-en-1-yl)amine cation.

Loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), followed by further fragmentation.

A McLafferty-type rearrangement, if sterically feasible, could also contribute to the fragmentation pattern.

The analysis of these fragments allows for the unambiguous identification of the compound's core structure. A study on the structurally similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrated that the primary fragmentation pathways involved the cleavage of the C-N bonds, resulting in fragments containing either the furan (B31954) or phenyl rings. scielo.br A similar logic can be applied to predict the fragmentation of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structurem/z (Predicted)
[C₁₂H₁₅NO]⁺•Molecular Ion189
[C₇H₇]⁺Benzyl cation91
[C₁₀H₁₂N]⁺[M - COCH₃]⁺146
[CH₃CO]⁺Acetyl cation43

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While low-resolution mass spectrometry provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition. This is particularly important for distinguishing between compounds that may have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₁₂H₁₅NO. Using the precise masses of the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, the calculated monoisotopic mass is 189.11536 g/mol . nih.gov An HRMS analysis, for instance using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value. Such a result provides strong evidence for the assigned molecular formula, confirming the identity of the compound with a high degree of confidence.

In-Depth Conformational Studies via Experimental Spectroscopic Data

The structural dynamics of this compound in solution are governed by the rotational barriers around its single and partial double bonds, leading to a complex conformational landscape.

Experimental Observation of Hindered Rotational Equilibria (cis/E-trans/Z Rotamers) in Solution

The this compound molecule possesses an enamide functional group, which is characterized by a nitrogen atom attached to a carbon-carbon double bond and a carbonyl group. The delocalization of the nitrogen lone pair electrons into the carbonyl group results in a partial double bond character for the amide C-N bond. This restricted rotation gives rise to distinct rotational isomers, or rotamers.

In solution, this compound is expected to exist as a mixture of conformational isomers due to hindered rotation around the amide (N-CO) and the N-vinyl (N-C=C) bonds. This results in the potential for cis/trans isomerism with respect to the amide bond and E/Z isomerism with respect to the propenyl group's double bond. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are instrumental in observing and characterizing these rotameric forms.

At room temperature, if the rate of interconversion between the rotamers is slow on the NMR timescale, separate sets of signals will be observed for each populated conformer in the ¹H and ¹³C NMR spectra. The presence of a hindered cis(E)-trans(Z) rotational equilibrium in solution has been demonstrated for the related compound N-benzyl-N-(furan-2-ylmethyl)acetamide through one- and two-dimensional NMR experiments. scielo.br This leads to a doubling of certain NMR signals, with the relative integration of the peaks corresponding to the population ratio of the different rotamers.

Table 2: Potential Rotameric Forms of this compound

Isomer TypeDescription
Amide Bond Rotamers
cis (Z)The benzyl and acetyl groups are on the same side of the N-CO partial double bond.
trans (E)The benzyl and acetyl groups are on opposite sides of the N-CO partial double bond.
Propenyl Group Isomers
EThe higher priority groups on each carbon of the C=C double bond are on opposite sides.
ZThe higher priority groups on each carbon of the C=C double bond are on the same side.

The combination of these isomeric possibilities can lead to a complex equilibrium of multiple rotamers in solution, each with its own characteristic set of chemical shifts in the NMR spectrum.

Theoretical and Computational Chemistry of N Benzyl N Prop 1 En 1 Yl Acetamide

Spectroscopic Property Prediction and Validation

Computational NMR Chemical Shift Prediction (e.g., Gauge-Invariant Atomic Orbital, GIAO, method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts using quantum chemical methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, is a cornerstone of theoretical molecular analysis. orientjchem.org This approach allows for the calculation of the magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For N-Benzyl-N-(prop-1-en-1-yl)acetamide, GIAO calculations performed using Density Functional Theory (DFT) can predict the ¹H and ¹³C NMR spectra. These calculations are highly sensitive to the molecular conformation. Due to the restricted rotation around the amide C-N bond, tertiary amides like the title compound exist as a mixture of E and Z rotamers. Computational analysis of similar N-benzyl tertiary amides has shown that these conformers can be close in energy, leading to the presence of multiple species in solution. ucl.ac.ukpdx.edu

The predicted chemical shifts for the major conformer would reflect the electronic environment of each nucleus. For instance, the protons of the benzyl (B1604629) group would exhibit shifts influenced by the aromatic ring current. The vinyl protons of the prop-1-en-1-yl group would show characteristic shifts for a conjugated system, with their precise values depending on their position relative to the electron-donating nitrogen and electron-withdrawing acetyl group. The acetyl and methyl protons of the propenyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on GIAO/DFT calculations on analogous structures and general chemical shift principles.

Atom GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl (CH₃)2.1 - 2.321 - 24
Acetyl (C=O)-170 - 173
Benzyl (CH₂)4.5 - 4.850 - 55
Benzyl (Aromatic C-H)7.2 - 7.4127 - 129
Benzyl (Aromatic C-ipso)-136 - 139
Prop-1-en-1-yl (=CH-CH₃)5.5 - 6.0110 - 115
Prop-1-en-1-yl (N-CH=)6.8 - 7.2130 - 135
Prop-1-en-1-yl (CH₃)1.7 - 1.914 - 17

Comparative Analysis of Calculated IR and UV Spectra with Experimental Observations

Theoretical calculations of infrared (IR) and ultraviolet-visible (UV) spectra provide a basis for understanding and assigning experimental absorption bands. DFT calculations can predict the vibrational frequencies and their corresponding intensities in an IR spectrum, as well as the electronic transition energies and oscillator strengths for a UV-Vis spectrum.

Infrared (IR) Spectroscopy: The calculated harmonic vibrational frequencies are often systematically scaled to account for anharmonicity and achieve better agreement with experimental data. researchgate.net For this compound, the most prominent feature in the calculated IR spectrum would be the strong absorption band corresponding to the amide C=O stretching vibration, expected in the 1650-1680 cm⁻¹ region. Other key predicted vibrations would include C-H stretching modes for the aromatic, vinylic, and aliphatic groups (around 3100-2900 cm⁻¹), C=C stretching for the aromatic ring and the propenyl group (around 1600-1650 cm⁻¹), and C-N stretching vibrations.

Ultraviolet-Visible (UV) Spectroscopy: The electronic spectrum of the molecule is dominated by π→π* and n→π* transitions. The conjugated system, which includes the benzyl ring and the enamide moiety (N-C=C-C=O), acts as the primary chromophore. Time-dependent DFT (TD-DFT) calculations can predict the wavelengths of maximum absorption (λ_max). For this compound, strong π→π* transitions associated with the benzene (B151609) ring and the conjugated enamide system are expected. A weaker n→π* transition, originating from the lone pair of electrons on the carbonyl oxygen, would likely be predicted at a longer wavelength.

Table 2: Predicted vs. Expected Experimental Spectroscopic Data Calculated values are based on DFT and TD-DFT principles applied to the molecular structure. Experimental values are based on typical ranges for the functional groups present.

Spectroscopic FeatureCalculated PredictionExpected Experimental Observation
IR: Amide C=O Stretch~1670 cm⁻¹ (scaled)~1660 cm⁻¹ (strong)
IR: Aromatic C=C Stretch~1605 cm⁻¹ (scaled)~1600 cm⁻¹ (medium)
IR: Alkenyl C=C Stretch~1645 cm⁻¹ (scaled)~1650 cm⁻¹ (medium)
UV: π→π* (Benzene)~250-260 nm~255 nm
UV: π→π* (Conjugated System)~220-230 nm~225 nm
UV: n→π* (Carbonyl)~280-300 nm~290 nm (weak)

Electronic Structure and Reactivity Descriptors

Computational chemistry provides a suite of tools to analyze the electronic structure of a molecule, which in turn governs its reactivity. Descriptors derived from the molecular orbitals and electron density distribution offer profound insights into where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich enamine portion of the molecule, specifically the nitrogen atom and the C=C double bond of the propenyl group. This indicates that these are the most probable sites for electrophilic attack. The LUMO is likely distributed across the electron-deficient acetyl group, particularly the π* orbital of the carbonyl group, and extending into the conjugated propenyl system. This suggests that nucleophilic attack will preferentially occur at the carbonyl carbon.

Table 3: Representative Frontier Molecular Orbital (FMO) Data Values are representative, based on DFT calculations of structurally similar conjugated amide systems.

ParameterCalculated ValueImplication
E(HOMO)-6.5 eVNucleophilic character, site of oxidation
E(LUMO)-1.2 eVElectrophilic character, site of reduction
HOMO-LUMO Gap (ΔE)5.3 eVHigh kinetic stability

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. It is particularly effective at quantifying electron delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.

In this compound, the most significant delocalization effect is the resonance within the amide group. NBO analysis would quantify this as a strong interaction between the lone pair on the nitrogen atom (n_N) and the antibonding π* orbital of the carbonyl group (π_C=O). This interaction is responsible for the planar geometry and high rotational barrier of the amide bond. Additionally, a significant hyperconjugative interaction is expected between the nitrogen lone pair and the antibonding π orbital of the adjacent C=C bond (π*_C=C), contributing to the enamine character of the system.

Table 4: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Interactions and energies are hypothetical, based on typical values from NBO analyses of amides and enamines.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n(N)π(C=O)~ 60-70
n(N)π(C=C)~ 15-25
π(C=C)π*(C=O)~ 5-10

Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution and Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of most negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of most positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP surface would show the most negative potential (deep red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. This identifies it as the primary site for interactions with electrophiles or hydrogen bond donors. The regions around the hydrogen atoms, particularly those on the methyl and methylene (B1212753) groups, would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The π-system of the benzene ring would show a region of moderately negative potential above and below the plane of the ring.

Conceptual DFT Analysis for Global and Local Reactivity Indices

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule.

These indices can be calculated from the energies of the HOMO and LUMO. For this compound, these calculations would provide a quantitative assessment of its stability and propensity to engage in electrophilic or nucleophilic reactions.

Table 5: Representative Conceptual DFT Global Reactivity Indices Values are representative, calculated from the FMO energies listed in Table 3.

Reactivity IndexFormulaCalculated Value
Ionization Potential (I)-E(HOMO)6.5 eV
Electron Affinity (A)-E(LUMO)1.2 eV
Electronegativity (χ)(I+A)/23.85 eV
Chemical Hardness (η)(I-A)/22.65 eV
Electrophilicity Index (ω)χ²/(2η)2.79 eV

Reaction Chemistry and Transformations Involving N Benzyl N Prop 1 En 1 Yl Acetamide

Regio- and Stereoselective Reactions of the Enamide Moiety

The enamide functional group in N-Benzyl-N-(prop-1-en-1-yl)acetamide is a key driver of its reactivity, allowing for selective transformations at the carbon-carbon double bond.

Investigations into C(sp2)-H Acylation Reactions

A significant advancement in the functionalization of enamides is the direct acylation of the C(sp2)-H bond. A study on the regio- and stereoselective C(sp2)-H acylation of enamides with aldehydes has been demonstrated through transition-metal-free photoredox catalysis. In a representative reaction, an enamide, aldehyde, Na₂-eosin Y as the photocatalyst, and a terminal oxidant were combined in anhydrous ethyl acetate (B1210297) and irradiated with blue LEDs. This method provides a direct route to β-acylated enamides in a stereoselective and regioselective manner.

For a gram-scale synthesis, (E)-N-benzyl-N-(prop-1-en-1-yl)acetamide and benzaldehyde were reacted under these conditions to yield (E)-N-benzyl-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)acetamide with high efficiency.

Table 1: Gram-Scale C(sp2)-H Acylation of (E)-N-benzyl-N-(prop-1-en-1-yl)acetamide

Reactants Catalyst Oxidant Solvent Conditions Product Yield

Hydrogenation Processes and Comprehensive Product Characterization

The carbon-carbon double bond in acylated enamides can be readily hydrogenated. For instance, the product from the C(sp2)-H acylation, (E)-N-benzyl-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)acetamide, was subjected to hydrogenation using palladium-charcoal as a catalyst under a hydrogen atmosphere. The reaction was carried out in methanol at 50°C for 12 hours, resulting in the saturation of the enamide double bond.

The resulting product, N-benzyl-N-(3-oxo-1,3-diphenylpropyl)acetamide, was characterized by purification via column chromatography.

Table 2: Hydrogenation of Acylated Enamide

Substrate Catalyst Solvent Conditions Product Yield

Reduction Reactions (e.g., using NaBH₄)

The reduction of the amide functionality in this compound to the corresponding amine is a potential transformation. While sodium borohydride (NaBH₄) is a mild reducing agent that typically does not reduce amides under neutral conditions, its reactivity can be enhanced. The reduction of amides to amines using NaBH₄ often requires the activation of the amide carbonyl group. One effective method involves the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide, followed by reduction with NaBH₄ in a solvent like THF at room temperature. This approach has been shown to be effective for a wide range of amides, offering high yields and good functional group tolerance. organic-chemistry.org Although a specific example for this compound is not detailed in the provided sources, this general methodology is applicable to N-acyl enamides. The enamine double bond may also be susceptible to reduction under these conditions, potentially leading to the fully saturated amine.

Hydrolysis Pathways of Enamide Derivatives

The stability of acylated enamides under hydrolytic conditions has been investigated. The hydrolysis of (E)-N-benzyl-N-(3-oxo-1,3-diphenylprop-1-en-1-yl)acetamide was performed using concentrated hydrochloric acid in tetrahydrofuran (THF). The reaction mixture was stirred at 50°C for 24 hours. This process leads to the cleavage of the enamide, demonstrating a pathway for the degradation or further transformation of these derivatives.

Exploration of Transition-Metal-Free Photoredox Catalysis in Enamide Functionalizations

Transition-metal-free photoredox catalysis has emerged as a powerful tool for the functionalization of enamides, offering mild and environmentally friendly reaction conditions. nih.gov These reactions are typically initiated by a photocatalyst that, upon visible light irradiation, can promote single-electron transfer processes, leading to the formation of radical intermediates.

In the context of enamides, this strategy has been successfully applied to achieve C-H functionalization. For instance, photocatalyzed cyclization/functionalization strategies have been devised to introduce a 3,3-difluoro-γ-lactam unit into trifunctionalized enamides starting from N-allylbromodifluoroacetamides. chemrxiv.org At the outset of one study, N-benzyl-N-(1-phenylvinyl)acetamide was used as a model substrate. chemrxiv.org These photocatalytic transformations are noted for their broad substrate applicability and high regio- and stereoselectivity. chemrxiv.org

Electron Donor-Acceptor Complex-Initiated Functionalizations

The formation of electron donor-acceptor (EDA) complexes provides another avenue for the functionalization of enamides under photocatalyst-free conditions. In this approach, an electron-rich donor molecule and an electron-poor acceptor molecule form a complex that can be excited by visible light, initiating a radical reaction cascade.

An efficient β-trifluoromethylation and perfluoroalkylation of enamides has been achieved using Togni's reagent or perfluoroalkyl iodides, facilitated by the formation of an EDA complex. nih.gov This method proceeds under mild, transition-metal-free, and photocatalyst-free conditions, showcasing the utility of EDA complexes in C-H functionalization. nih.govorganic-chemistry.org

Trifluoromethylation and Perfluoroalkylation of Enamides

The introduction of fluorinated functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a significant strategy in medicinal chemistry and materials science. Enamides, including structures like this compound, serve as versatile substrates for such transformations.

Direct trifluoromethylation of enamides can be achieved using hypervalent iodine reagents, commonly known as Togni reagents. nih.gov These reagents act as a source of a trifluoromethyl radical. The reaction is often initiated by an electron donor or under photolytic conditions, where the reagent is reduced to generate an iodobenzoate and the key trifluoromethyl radical. This radical then adds to the electron-rich double bond of the enamide. This process allows for the direct incorporation of a CF3 group onto the enamide backbone.

Another powerful method for the functionalization of enamides is the iron-catalyzed three-component fluoroalkylarylation. This multicomponent cross-coupling reaction allows for the simultaneous introduction of a fluoroalkyl group and an aryl group across the double bond of the enamide. The reaction proceeds under mild conditions and is notable for its rapid reaction times and tolerance of a variety of commercially available aryl Grignard reagents and fluoroalkyl halides. This strategy provides an efficient route to constructing complex molecular scaffolds from simple precursors.

The table below summarizes representative examples of these transformations on enamide substrates.

Reagent/CatalystSubstrate TypeProduct TypeKey Features
Togni's ReagentEnamideTrifluoromethylated AlkaneDirect C-H trifluoromethylation. nih.gov
Iron Catalyst / Fluoroalkyl Halide / Grignard ReagentN-Vinylphthalimideγ-Fluoroalkylated Amine PrecursorThree-component fluoroalkylarylation.

Intramolecular Cyclization Reactions of N-Alkenyl-N-benzyl-α-haloacetamides

Intramolecular radical cyclizations of N-alkenyl-N-benzyl-α-haloacetamides represent a key synthetic route for the construction of nitrogen-containing heterocyclic compounds, such as lactams. These reactions involve the formation of a radical at the α-carbon to the carbonyl group, which then attacks the tethered alkene.

The regiochemical outcome of radical cyclizations involving N-vinylic α-chloroacetamides is a subject of detailed study. The cyclization can proceed via different pathways, primarily dictated by Baldwin's rules and the stability of the resulting radical intermediates. Generally, these substrates undergo a 5-endo-trig cyclization to form five-membered lactam rings.

However, the regioselectivity can be shifted. A 4-exo-trig cyclization pathway becomes competitive or even dominant when the cyclized radical intermediate is highly stabilized. For instance, the presence of a phenyl or phenylthio group adjacent to the newly formed radical center can provide sufficient stabilization to favor the formation of a four-membered β-lactam ring. This control over regiochemistry allows for the selective synthesis of different lactam structures from similar precursors by modifying the substitution pattern.

The table below outlines the factors influencing the regiochemical outcome of these cyclization reactions.

Cyclization ModeProduct TypeInfluencing Factor
5-endo-trigγ-Lactam (Five-membered ring)General pathway for N-vinylic α-chloroacetamides.
4-exo-trigβ-Lactam (Four-membered ring)Stabilization of the post-cyclization radical intermediate by an adjacent group (e.g., phenyl).

Detailed research findings specifically addressing the stereochemical implications of atropisomerism on the radical cyclization pathways of N-Alkenyl-N-benzyl-α-haloacetamides were not available in the consulted sources. This specific area of stereocontrol remains a highly specialized topic requiring further investigation.

Application As a Strategic Building Block in Organic Synthesis

Role of N-Benzyl-N-(prop-1-en-1-yl)acetamide in the Modular Synthesis of Complex Organic Architectures

The utility of enamides like this compound in modular synthesis stems from their predictable reactivity and their capacity to be incorporated into larger molecules in a stepwise fashion. These compounds serve as versatile synthons, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their ambiphilic nature allows them to react as either nucleophiles or electrophiles under different conditions, expanding their synthetic utility. researchgate.net

The synthesis of complex macromolecular architectures, for example, can be achieved through controlled polymerization techniques where vinyl-containing monomers are strategically combined. mdpi.com Similarly, enamides can be employed in tandem reactions, where a single synthetic operation leads to the formation of multiple chemical bonds, rapidly increasing molecular complexity. This approach is fundamental to building complex organic architectures efficiently. rsc.org The enamide functional group is a key component in these strategies, enabling the construction of intricate molecular frameworks from simpler, modular units. x-mol.net

Enamides as Versatile Precursors for Novel Heterocyclic Compound Synthesis

Enamides are widely recognized as valuable precursors for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. researchgate.netclockss.org The reactivity of the enamide double bond allows for various cyclization strategies, including cycloadditions, pericyclic reactions, and radical cyclizations. researchgate.net These reactions leverage the enamide's electronic properties to form five- and six-membered heterocyclic rings, as well as more complex fused systems. clockss.orgubc.ca

The synthesis of N-heterocycles can be achieved through intramolecular reactions of amides and their derivatives, demonstrating the versatility of the amide functional group as a handle for cyclization. rsc.org For instance, tandem reactions involving the dehydrative coupling of amides with alkenes can lead directly to substituted pyrrolidines and piperidines. rsc.org

Table 1: Examples of Heterocyclic Systems Synthesized from Enamide Precursors

Precursor Type Reaction Type Resulting Heterocycle Reference
Cyclic Enamide Platinum(II)-Catalyzed Tandem Addition/Friedel-Crafts Nitrogen-containing polycycles ubc.ca
Olefinic sec-Amide Dehydrative Cyclization Pyrrolidines, Piperidines rsc.org
Enamide [4+2] Cycloaddition Six-membered N-heterocycles x-mol.net
Enamine Condensation Reactions Polyfunctional heteroaromatics clockss.org

A sophisticated strategy for heterocycle synthesis involves the reaction of enamides with highly reactive benzyne (B1209423) intermediates. Benzynes, or arynes, are neutral, highly reactive species derived from an aromatic ring by the formal removal of two ortho substituents. youtube.com Their strained "triple bond" makes them powerful electrophiles and dienophiles. youtube.comresearchgate.net

The reaction between an enamide and a benzyne can proceed through various pericyclic pathways, such as [4+2] and [2+2] cycloadditions, or through nucleophilic addition mechanisms. These reactions rapidly generate complex, benzofused heterocyclic scaffolds. The controlled generation of benzyne from stable precursors, such as o-(trimethylsilyl)aryl triflates, allows for its use under mild conditions, making it a valuable tool for assembling complex molecules. researchgate.net This methodology provides an efficient route to construct two vicinal chemical bonds in a single, step-economical operation. researchgate.net

Derivatization for Structure-Activity Relationship (SAR) Studies in Chemical Research

In chemical and pharmaceutical research, understanding the relationship between a molecule's structure and its biological activity is paramount. Structure-Activity Relationship (SAR) studies involve the systematic modification, or derivatization, of a lead compound to map out the chemical features responsible for its activity. Enamides like this compound serve as excellent scaffolds for such studies due to their synthetic accessibility and the ease with which different functional groups can be introduced at various positions. researchgate.net

The systematic exploration of chemical space around a core scaffold is a cornerstone of drug discovery and materials science. For a compound like this compound, analogues can be designed and synthesized by modifying the N-benzyl group, the prop-1-enyl group, or the acetyl group.

For example, SAR studies on the compound YC-1, which features a 1-benzyl indazole core, involved replacing the benzyl (B1604629) group with various substituted aromatic rings to probe the effect on biological activity. nih.gov Similarly, the synthesis of novel enamide-containing small molecules can be achieved by reacting a core structure with a variety of nucleophiles to create a library of analogues. researchgate.net These libraries are then screened to identify compounds with improved properties, providing valuable data for SAR models.

Table 2: Synthetic Strategies for Generating Enamide Analogues

Core Structure Modification Strategy Purpose Reference
Acetanilides Chan‐Evans‐Lam C−N coupling Synthesis of N-aryl enamides researchgate.net
Halo-sec-amides Tandem dehydrative coupling–reductive cyclization One-pot synthesis of N-heterocycles rsc.org
3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole Substitution on the 1-N-benzyl group SAR studies nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structures of a series of compounds with their measured activities using statistical methods. nih.gov By building a predictive model, QSAR can guide the design of new, more potent analogues and reduce the number of compounds that need to be synthesized and tested. nih.govnih.gov

For a series of derivatives based on the this compound scaffold, a QSAR model would be developed by first calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each analogue. These descriptors are then used to build a mathematical equation that relates them to the observed biological activity. A robust QSAR model, validated by its high coefficient of determination (R²) and cross-validation coefficient (Q²), can reliably predict the activity of new, unsynthesized compounds, thereby accelerating the design process. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). abq.org.brsemanticscholar.org This technique is crucial for understanding the molecular basis of a compound's activity and for structure-based drug design. nih.govmdpi.com

In the context of this compound derivatives, molecular docking simulations can be used to place these compounds into the active site of a target protein. abq.org.br The resulting binding poses reveal key intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-protein complex. abq.org.brnih.gov By comparing the docking scores and binding modes of different analogues, researchers can rationalize the observed SAR and design new derivatives with improved binding affinity and selectivity. nih.gov This combined approach of synthesis, biological testing, QSAR, and molecular docking provides a powerful platform for modern chemical research. nih.gov

Advanced Stereochemical Considerations in N Benzyl N Prop 1 En 1 Yl Acetamide and Its Derivatives

Detailed Analysis of E/Z Isomerism of the Prop-1-en-1-yl Moiety

The synthesis of geometrically defined enamides remains a challenge, as many traditional methods result in poor E:Z selectivity. nih.gov While the E isomer is often thermodynamically more stable, specific catalytic systems have been developed to favor the formation of the less stable Z isomer. For instance, transition metal-catalyzed isomerization of N-allyl amides can produce Z-enamides with high geometric selectivity. nih.gov Conversely, other methods, such as those mediated by carbon dioxide, have been shown to efficiently isomerize Z-enamides to their E counterparts. rsc.org Photocatalysis also presents a modern approach for achieving E → Z contra-thermodynamic isomerization under mild conditions. rsc.org

The stability of the isolated isomers can be a practical concern. For example, monitoring of an isolated Z-enamide by HPLC showed a gradual isomerization back towards the E isomer over time, indicating a dynamic equilibrium between the two forms. researchgate.net The specific geometry of the enamide is crucial as it has been shown to be a necessary factor for the biological potency of various natural products. nih.gov

Aspect of E/Z IsomerismKey FindingsCitation
Synthesis ControlTransition metal catalysis can selectively form thermodynamically less stable Z-isomers from N-allyl amides. nih.gov
Isomerization MethodsPhotocatalysis and CO2-mediation are effective for E-to-Z and Z-to-E isomerization, respectively. rsc.orgrsc.org
Isomer StabilityZ-isomers can be prone to gradual isomerization to the more stable E-form over time. researchgate.net
Biological RelevanceSpecific enamide geometry (E or Z) is often essential for the biological activity of natural products. nih.gov

Investigation of Amide Bond Rotation and Associated Conformational Isomerism

The amide bond (N-CO) in N-Benzyl-N-(prop-1-en-1-yl)acetamide exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. libretexts.org This restricts free rotation around the N-CO bond, leading to the existence of distinct conformational isomers, often referred to as rotamers (E/Z or cis/trans). libretexts.orgresearchgate.net The energy barrier for this rotation in amides is typically in the range of 15–20 kcal/mol. acs.org

N-Alkenyl Bond Rotation and Implications for Axial Chirality in Tertiary Enamides

Beyond the isomerism of the double bond and the amide bond, a third, crucial stereochemical element in tertiary enamides is the rotation around the N-alkenyl single bond (N-C=C). When this rotation is sufficiently hindered by steric interactions, it can give rise to a form of stereoisomerism known as atropisomerism. wikipedia.org Molecules exhibiting this property possess an axis of chirality along the hindered bond and can exist as stable, separable enantiomers, even without a traditional stereocenter. acs.orgwikipedia.org Such enamides are termed axially chiral. acs.org The stability of these atropisomers is determined by the height of the rotational energy barrier; a barrier greater than approximately 22 kcal/mol at room temperature is generally sufficient to allow for the isolation of individual enantiomers. thieme-connect.com

The magnitude of the rotational barrier around the N-alkenyl bond is highly sensitive to the steric and electronic properties of the substituents on the enamide scaffold. acs.org Extensive studies on various N-alkenyl-N-alkylacetamide derivatives have elucidated the key factors controlling the rate of rotation. acs.orgnih.govacs.orgmonash.edu

The primary factor governing the rotational barrier is the substitution pattern on the alkene. acs.orgnih.gov Increasing the number and size of substituents on the carbon-carbon double bond leads to greater steric hindrance in the planar transition state of rotation, thereby increasing the energy barrier. acs.org The second most important factor is the size of the substituent on the nitrogen atom (the N-benzyl group in the parent compound). acs.orgnih.gov A larger group on the nitrogen will increase steric clash during rotation. Finally, the size of the acyl substituent also plays a role, albeit a smaller one than the other two factors. acs.orgnih.gov

Research has quantified these effects, measuring rotational barriers (ΔG⧧) that range from less than 8.0 kcal/mol to as high as 31.0 kcal/mol. acs.orgnih.govacs.org For enamides with four substituents on the alkene, the barriers can be so high that the half-lives for rotation at 298 K range from 5.5 days to an estimated 99 years, rendering these atropisomers configurationally stable at room temperature. acs.orgnih.govmonash.edu These dynamics are often studied using variable-temperature NMR experiments, which can directly measure the barriers for rotation. acs.orgwarwick.ac.uk

The ability to generate configurationally stable, enantiomerically enriched atropisomeric enamides opens up significant possibilities for their use in asymmetric synthesis. snnu.edu.cn These axially chiral molecules can serve as valuable building blocks, where the pre-existing chirality of the enamide directs the stereochemical outcome of a subsequent chemical reaction. nih.govacs.orgscilit.com This process, known as chirality transfer, is a powerful strategy for creating new stereocenters with high levels of control. nih.gov

The successful application of atropisomeric enamides in asymmetric synthesis depends on the reaction conditions. nih.govscilit.com Specifically, the transformation must occur at a temperature where the rate of the reaction is significantly faster than the rate of atropisomerization (rotation around the N-alkenyl bond). datapdf.com If the reaction temperature is too high, the atropisomers will racemize before or during the reaction, leading to a loss of stereochemical information. nih.govacs.org While some transformations, such as certain radical cyclizations, required elevated temperatures that precluded the study of asymmetric transfer, the principle remains sound. nih.govacs.orgscilit.com Enantiomerically enriched atropisomeric enamides are considered promising asymmetric building blocks for synthetic transformations that can be carried out at or below room temperature. nih.govacs.orgscilit.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-Benzyl-N-(prop-1-en-1-yl)acetamide and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation reactions. For example, electrochemical bromination of enamides using sodium bromide under green chemistry conditions yields derivatives like (E)-N-benzyl-N-(2-bromo-1-(4-fluorophenyl)vinyl)acetamide. Key steps include alkylation of intermediates (e.g., acetylated amines) with reagents such as 1-chloro-3-methoxy-2-propanol, followed by HCl treatment to remove borate groups . Purification often involves flash chromatography (e.g., petroleum ether/ethyl acetate gradients) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (for small-molecule refinement) and WinGX/ORTEP (for visualization) provides detailed structural insights, including bond lengths and anisotropic displacement parameters . NMR spectroscopy (¹H/¹³C) and HRMS are critical for confirming molecular identity and purity, as demonstrated in electrochemical bromination studies .

Q. What solvent systems are optimal for solubility studies of N-substituted acetamides?

  • Methodological Answer : Acetamide derivatives often exhibit solubility in polar aprotic solvents (e.g., 2-methoxyethanol) and hydrochloric acid due to their smaller molecular size. MTBE (methyl tert-butyl ether) is unsuitable for polar derivatives but effective for lipophilic intermediates .

Advanced Research Questions

Q. How can reaction mechanisms for electrochemical bromination of enamides be experimentally validated?

  • Methodological Answer : Mechanistic studies involve isotopic labeling (e.g., deuterated solvents) to track proton transfer steps and cyclic voltammetry to identify redox-active intermediates. For example, bromination of N-benzyl-N-(1-(4-iodophenyl)vinyl)acetamide proceeds via radical intermediates, as evidenced by kinetic isotope effects and controlled-potential electrolysis .

Q. What computational tools are recommended for analyzing enzyme-inhibitor interactions of this compound derivatives?

  • Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can model interactions with target enzymes like aldose reductase. Studies on N-benzyl derivatives substituted with methoxyphenyl groups reveal hydrogen bonding with catalytic residues (e.g., Tyr48) and hydrophobic interactions, validated by binding energy calculations and MD simulations .

Q. How do structural modifications (e.g., thiazole substitution) impact the biological activity of N-benzyl acetamides?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that replacing pyridine with thiazole in derivatives like KX2-391 enhances Src kinase inhibition. Bioassays (e.g., IC₅₀ determination via kinase activity assays) and logP calculations (for bioavailability) guide optimization .

Q. What strategies resolve contradictions in crystallographic data for anisotropic displacement parameters?

  • Methodological Answer : Discrepancies in thermal ellipsoid models are addressed using SHELXL's restraints (e.g., SIMU/DELU commands) to refine anisotropic parameters. Validation tools like PLATON check for overfitting, while twin refinement in SHELXL resolves issues in high-symmetry space groups .

Data Analysis and Reproducibility

Q. How should researchers handle missing physicochemical data (e.g., melting points) for novel N-benzyl acetamides?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can experimentally determine thermal properties. For unstable compounds, computational methods (e.g., COSMO-RS) predict properties like logP and solubility .

Q. What protocols ensure reproducibility in multi-step syntheses of N-benzyl acetamides?

  • Methodological Answer : Strict control of reaction conditions (e.g., temperature, stoichiometry) and intermediates’ purity (via TLC/HPLC) is critical. For example, alkylation of acetylated amines requires precise stoichiometric ratios of KOH and borate reagents to avoid side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.